![molecular formula C16H19IO3 B13491785 Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound that belongs to the class of bicyclic hydrocarbons. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of an iodomethyl group and a 4-methylphenyl group in its structure makes it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction can be catalyzed by photochemical methods, allowing for the efficient formation of the desired product . The reaction conditions often include the use of specific solvents and catalysts to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and high-yield production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions, expanding its chemical space.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced compounds.
Applications De Recherche Scientifique
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of bioactive molecules.
Materials Science: Its bicyclic core can be used to develop new materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
Bicyclo[2.1.1]hexane Derivatives: Various derivatives of bicyclo[2.1.1]hexane have been synthesized, each with unique properties and applications.
Uniqueness
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate stands out due to its specific functional groups, which provide versatility in chemical transformations and applications. Its unique structure allows for the exploration of new chemical space and the development of novel bioactive compounds.
Propriétés
Formule moléculaire |
C16H19IO3 |
|---|---|
Poids moléculaire |
386.22 g/mol |
Nom IUPAC |
ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H19IO3/c1-3-19-14(18)16-8-15(9-16,10-17)20-13(16)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 |
Clé InChI |
FDKPUDPUXUDACJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


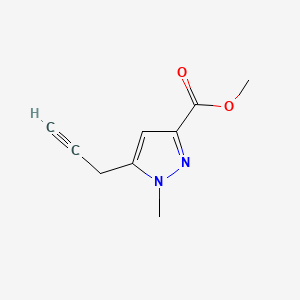
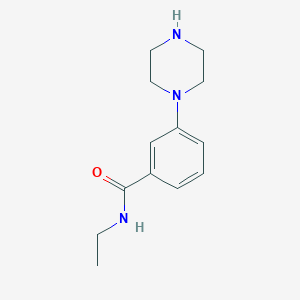
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
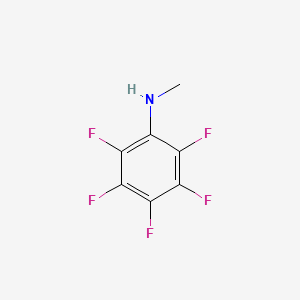
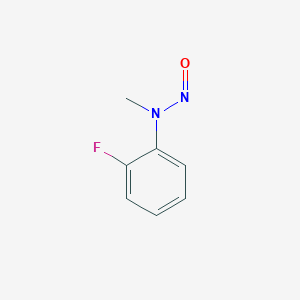
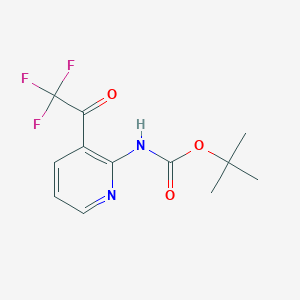
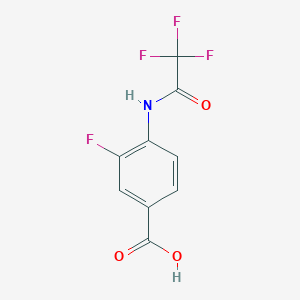
![3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B13491736.png)
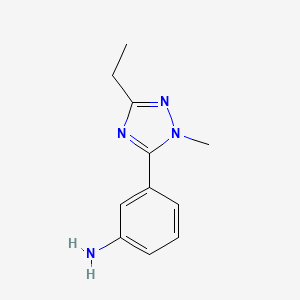
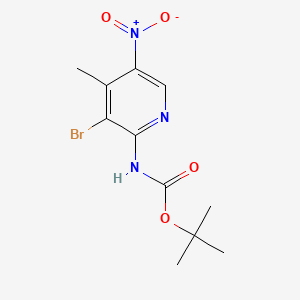
![2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B13491745.png)
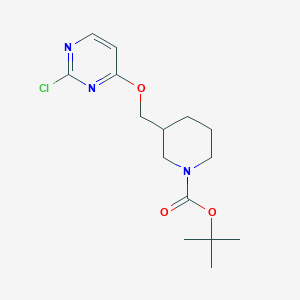
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
